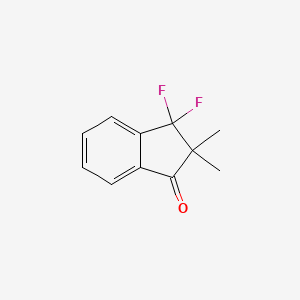

3,3-Difluoro-2,2-dimethyl-1-indanone

Description

Properties

IUPAC Name |

3,3-difluoro-2,2-dimethylinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O/c1-10(2)9(14)7-5-3-4-6-8(7)11(10,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFRJPPMTNOXKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2C1(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethyl-1-indanone typically involves the fluorination of 2,2-dimethyl-1-indanone. One common method is the use of nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in anhydrous solvents like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often employing advanced purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2,2-dimethyl-1-indanone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, often in the presence of a strong base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions typically produce alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, including fluorinated alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery and Development

- Biological Activity : Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine may improve binding affinity to biological targets due to increased lipophilicity and metabolic stability. Research indicates that fluorinated indanones can act as inhibitors in various biochemical pathways, making them promising leads for drug discovery aimed at conditions such as cancer or bacterial infections .

- Mechanism of Action : Interaction studies involving 3,3-difluoro-2,2-dimethyl-1-indanone focus on its binding affinity with enzymes and receptors. These studies help elucidate its potential therapeutic benefits by revealing its role as an inhibitor or modulator within metabolic pathways.

2. Synthesis of Derivatives

- The compound can undergo nucleophilic attacks by amines or alcohols, leading to the formation of various derivatives. Additionally, it can participate in Friedel-Crafts acylation or alkylation reactions, which are crucial for synthesizing more complex structures .

Materials Science Applications

1. Influence on Material Properties

- The incorporation of fluorine into organic compounds is known to enhance properties such as thermal stability and chemical resistance. This makes this compound a candidate for applications in materials science where durability is essential.

Synthetic Routes for this compound

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of indanone derivatives related to this compound. The compounds were tested against various cancer cell lines, demonstrating significant growth inhibition rates. This research highlights the compound's potential as a lead in developing new anticancer therapeutics .

Case Study 2: Anti-inflammatory Properties

Research focused on synthesizing novel derivatives of indanones for treating acute lung injury revealed that certain derivatives exhibited substantial anti-inflammatory effects. The findings suggest that modifications based on the indanone structure could lead to effective treatments for inflammatory diseases .

Mechanism of Action

The mechanism by which 3,3-Difluoro-2,2-dimethyl-1-indanone exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms in the molecule can enhance binding affinity and selectivity, leading to more potent and specific biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Substituent Position: The fluorine atoms in this compound occupy the C3 position, while in 4,6-Difluoro-1-indanone, fluorines are at C4 and C4. This positional variance alters electronic effects (e.g., electron-withdrawing fluorine influences ring electrophilicity) and steric interactions, impacting reactivity in substitution or coupling reactions .

- Functional Groups: Compared to the ketone in indanones, the carboxylic acid (butanoic acid) and aldehyde derivatives exhibit distinct reactivity. For instance, the acid is used in esterification or amidation for drug formulations, whereas the aldehyde may participate in nucleophilic additions .

Biological Activity

3,3-Difluoro-2,2-dimethyl-1-indanone is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound exhibits several biological activities, including:

- Anticancer Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis.

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound can modulate inflammatory responses in biological systems.

- Antioxidant Activity : It possesses the ability to scavenge free radicals.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound inhibits topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition disrupts cancer cell proliferation.

- Cell Signaling Modulation : It influences various signaling pathways that regulate cell survival and apoptosis, leading to altered gene expression and cellular metabolism.

Case Studies and Experimental Data

Recent studies have highlighted the efficacy of this compound across various experimental models:

-

Anticancer Studies :

- A study indicated that the compound significantly inhibited the growth of several cancer cell lines in vitro. The mechanism involved the induction of apoptosis through the mitochondrial pathway.

-

Antimicrobial Activity :

- Research demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

-

Anti-inflammatory Effects :

- In murine models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential therapeutic role in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated indanone | Anticancer, antimicrobial |

| 4-Fluoro-2-methyl-1-indanone | Monofluorinated indanone | Moderate anticancer activity |

| 5-Bromo-2,2-dimethyl-1-indanone | Brominated variant | Enhanced reactivity; similar activities |

Q & A

Q. What are the optimal synthetic routes for 3,3-Difluoro-2,2-dimethyl-1-indanone, and how can reaction conditions be tailored to improve yield?

A multi-step approach is often required for fluorinated indanones. For example, fluorination via C–H activation using transition-metal catalysts (e.g., Cp₂Fe) with BrCF₂CO₂Et has been reported for similar difluoroindanone derivatives . Hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH in 50% aqueous ethanol at reflux) can yield carboxylic acids, which may be further functionalized . Optimization should focus on controlling steric hindrance from the dimethyl groups and monitoring fluorination efficiency via <sup>19</sup>F NMR.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can resolve the methyl and fluorine environments, while <sup>19</sup>F NMR quantifies fluorination success. For example, fluorinated analogs like 5,6-Difluoro-2,3-dihydro-1H-inden-1-one show distinct splitting patterns .

- X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves steric effects and confirms the spatial arrangement of fluorine and methyl groups, as demonstrated in borolo-chromen derivatives .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane to separate polar fluorinated byproducts.

- Distillation : For volatile intermediates, fractional distillation under reduced pressure (e.g., 10–20 mmHg) minimizes thermal decomposition .

- Recrystallization : Polar solvents like ethanol or acetone enhance purity by exploiting solubility differences between the target compound and impurities.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in C–H activation or fluorination processes?

Mechanistic studies require isotopic labeling (e.g., deuterated substrates) and kinetic isotope effect (KIE) measurements. For example, Cp₂Fe-catalyzed difluoromethylation of aromatic systems proceeds via radical intermediates, as evidenced by EPR spectroscopy . Computational methods (DFT calculations) can model transition states and predict regioselectivity influenced by the dimethyl substituents.

Q. What challenges arise in handling fluorinated intermediates during the synthesis of this compound, and how can they be mitigated?

- Moisture Sensitivity : Fluorinated reagents (e.g., BrCF₂CO₂Et) are often hygroscopic. Use anhydrous solvents and inert atmospheres (Ar/N₂) .

- Toxicity : Fluorinated byproducts may require specialized waste handling. Implement gas scrubbers for volatile fluorine compounds and use PPE compliant with OSHA guidelines .

- Stability : Monitor intermediates via TLC or inline IR spectroscopy to detect decomposition early.

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected splitting in NMR) for this compound derivatives?

Contradictions often arise from dynamic effects like hindered rotation or tautomerism. For example, adamantane-functionalized dihydroxynaphthalenes exhibit keto-enol tautomerism, altering NMR splitting patterns . Solutions include:

- Variable-temperature NMR to identify rotational barriers.

- X-ray crystallography to confirm dominant tautomeric forms .

- <sup>19</sup>F–<sup>1</sup>H HOESY experiments to probe spatial proximity of fluorine and methyl groups.

Methodological Tables

Q. Table 1. Key Reaction Conditions for Fluorination

| Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| C–H Activation | Cp₂Fe, BrCF₂CO₂Et | DMF | 65–78 | |

| Ester Hydrolysis | NaOH, 50% aq. EtOH | Reflux | 82 |

Q. Table 2. Spectroscopic Data for Fluorinated Indanones

| Compound | <sup>19</sup>F NMR (δ, ppm) | <sup>1</sup>H NMR (δ, ppm) | Crystallographic System |

|---|---|---|---|

| 5,6-Difluoro-2,3-dihydro-1H-inden-1-one | -112.3, -115.7 | 2.85 (t, 2H) | Monoclinic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.